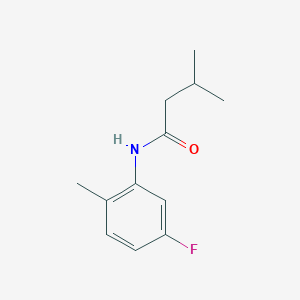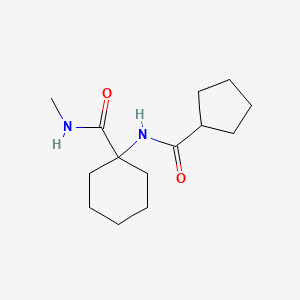
N-(2-propylphenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-propylphenyl)morpholine-4-carboxamide, also known as PPCC, is a synthetic compound that belongs to the class of morpholine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPCC is known to modulate the activity of certain ion channels in the brain, which can have a wide range of effects on neuronal function.
作用機序
N-(2-propylphenyl)morpholine-4-carboxamide modulates the activity of ion channels in the brain by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the concentration of N-(2-propylphenyl)morpholine-4-carboxamide. For example, N-(2-propylphenyl)morpholine-4-carboxamide enhances the activity of TRPV1 channels at low concentrations, but inhibits the activity of these channels at high concentrations. Similarly, N-(2-propylphenyl)morpholine-4-carboxamide inhibits the activity of ASIC1a channels at low concentrations, but enhances the activity of these channels at high concentrations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-propylphenyl)morpholine-4-carboxamide are dependent on the specific ion channel that it modulates. For example, N-(2-propylphenyl)morpholine-4-carboxamide-mediated modulation of TRPV1 channels can result in changes in pain sensation and thermoregulation, while modulation of ASIC1a channels can result in changes in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may be relevant in the context of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-propylphenyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a relatively small and stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and characterized, making it a well-established tool for studying ion channels in the brain. However, there are also some limitations to using N-(2-propylphenyl)morpholine-4-carboxamide in lab experiments. For example, its effects on ion channels can be concentration-dependent and may vary depending on the specific channel being studied. Additionally, the potential off-target effects of N-(2-propylphenyl)morpholine-4-carboxamide on other ion channels or proteins should be carefully considered.
将来の方向性
There are several future directions for research on N-(2-propylphenyl)morpholine-4-carboxamide and its applications in scientific research. One potential area of investigation is the development of more selective N-(2-propylphenyl)morpholine-4-carboxamide analogs that can modulate specific ion channels with greater specificity and potency. Additionally, the role of N-(2-propylphenyl)morpholine-4-carboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the potential therapeutic applications of N-(2-propylphenyl)morpholine-4-carboxamide in the treatment of pain and other neurological disorders should be explored.
合成法
N-(2-propylphenyl)morpholine-4-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-propylphenylamine with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
N-(2-propylphenyl)morpholine-4-carboxamide has been used extensively in scientific research to study the function of ion channels in the brain. Specifically, it has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. N-(2-propylphenyl)morpholine-4-carboxamide has also been shown to modulate the activity of the acid-sensing ion channel 1a (ASIC1a), which plays a role in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been used to study the role of ion channels in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-propylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-5-12-6-3-4-7-13(12)15-14(17)16-8-10-18-11-9-16/h3-4,6-7H,2,5,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCVRKCILZSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propylphenyl)morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)






![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)

